

Gas-Phase Thermochemistry of Nitrosoethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrosoethane

Cat. No.: B1204541

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of **nitrosoethane** (C_2H_5NO). Drawing from a combination of computational and experimental studies on **nitrosoethane** and related C-nitroso compounds, this document details its enthalpy of formation, bond dissociation energies, and primary decomposition pathways. Methodologies for key experimental and computational techniques are also described to provide a thorough understanding of the data presented.

Thermochemical Properties of Nitrosoethane

The gas-phase thermochemistry of **nitrosoethane** is crucial for understanding its stability, reactivity, and potential reaction mechanisms in various environments. While direct experimental determination of its gas-phase enthalpy of formation is not readily available in the literature, high-level computational studies provide reliable data.

Enthalpy of Formation

Nitrosoethane exists in the gas phase as a mixture of two conformers: a planar cis form and a staggered gauche form. Microwave spectroscopy has shown the cis conformer to be more stable by $2.1 \pm 0.4 \text{ kJ mol}^{-1}$.^[1] The calculated gas-phase enthalpies of formation for the most stable cis conformer from various high-level quantum chemical methods are summarized in Table 1. These computational methods, such as W1-F12, G4, and WMS, are known for their high accuracy in predicting thermochemical properties.^{[2][3]} For context, the enthalpies of

formation for other C_2H_5NO isomers are also provided, highlighting the relative stability of **nitrosoethane**.

Table 1: Calculated Gas-Phase Enthalpies of Formation of C_2H_5NO Isomers at 298.15 K

Isomer	Computational Method	$\Delta fH^\circ(g)$ (kJ/mol)	Reference
Nitrosoethane (cis)	W1-F12	-46.9	[2]
Nitrosoethane (cis)	G4	-47.3	[2]
Nitrosoethane (cis)	WMS	-48.5	[2]
Acetamide	W3X-L	-237.1	[4]
N-Methylformamide	-	-184.1	[2]
Acetaldoxime (E)	G3MP2B3	-22.1	[4]
Ethyl isocyanate	-	-100.4	[2]

Note: The values for **nitrosoethane** are for the more stable cis conformer.

Bond Dissociation Energies

The primary decomposition pathways of simple nitrosoalkanes in the gas phase are governed by the cleavage of the C–N and N=O bonds. Direct experimental values for **nitrosoethane** are not available, but a combination of data from related compounds and computational studies provides insight into these key energetic parameters.

The C–N bond in nitrosoalkanes is known to be relatively weak, with bond dissociation energies (BDEs) typically in the range of 130–170 kJ/mol (30–40 kcal/mol).[\[5\]](#) This low BDE is a consequence of the stability of the resulting ethyl and nitric oxide radicals. The N=O bond is significantly stronger. Table 2 presents typical and calculated bond dissociation energies relevant to **nitrosoethane**.

Table 2: Bond Dissociation Energies (BDE) for **Nitrosoethane** and Related Compounds

Bond	Molecule	BDE (kJ/mol)	Method/Type	Reference
C ₂ H ₅ -NO	Nitrosoethane	~130-170	Typical for Nitrosoalkanes	[5]
CH ₃ -NO	Nitrosomethane	174.9	Experimental	[6]
C-N	Nitrosyl Cyanide	120.5 ± 11.5	Experimental	[7]
N=O	Nitric Oxide	630.6	Experimental	[8]
N=O	Nitrosomethane	~530	Theoretical	[6]

Experimental and Computational Methodologies

The thermochemical data presented in this guide are derived from a variety of experimental and computational techniques. The principles of the most relevant methods are outlined below.

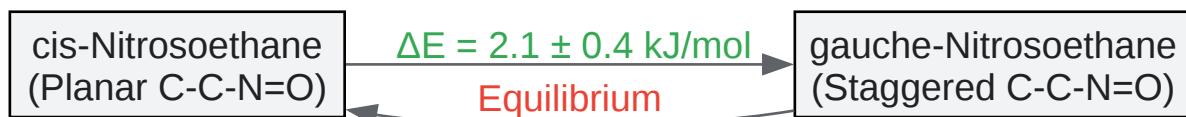
Experimental Protocols

- **Microwave Spectroscopy:** This technique is used to determine the precise rotational constants of gas-phase molecules. For **nitrosoethane**, microwave spectroscopy has been employed to identify and characterize its cis and gauche rotational isomers.[1][9] By measuring the temperature dependence of the relative intensities of the rotational transitions for each conformer, the energy difference between them can be determined. The experimental setup typically involves introducing a gaseous sample into a waveguide or resonant cavity within a high-vacuum chamber. A microwave source is swept over a range of frequencies, and the absorption of radiation by the sample is detected. The Stark effect, the splitting of rotational lines in the presence of an external electric field, is used to determine the molecule's dipole moment.[1][10]
- **Photoionization Mass Spectrometry (PIMS):** PIMS is a powerful tool for identifying reaction intermediates and determining their ionization energies. In a typical PIMS experiment, a gas-phase sample is ionized by a beam of photons with a tunable energy, often from a synchrotron light source. The resulting ions are then detected by a mass spectrometer. By scanning the photon energy and monitoring the ion signal for a specific mass-to-charge ratio, a photoionization efficiency (PIE) curve is generated. The onset of this curve corresponds to

the adiabatic ionization energy of the species. When applied to the products of a chemical reaction, such as pyrolysis, PIMS can help elucidate reaction mechanisms.[11]

- Flash Photolysis: This pump-probe technique is used to study the kinetics of short-lived chemical species. A short, intense pulse of light (the "pump") is used to initiate a photochemical reaction, such as the photodissociation of **nitrosoethane**.[12] A second, weaker light source (the "probe") is used to monitor the concentration of reactants, intermediates, or products as a function of time after the initial flash, typically by absorption or fluorescence spectroscopy. This allows for the determination of reaction rate constants.

Computational Protocols

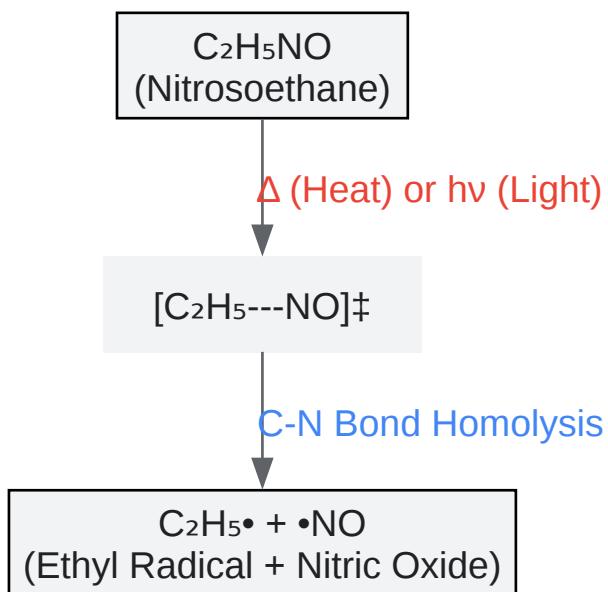

- High-Level Composite Methods (G3, G4, W1, etc.): These methods are designed to achieve high accuracy in thermochemical calculations by combining the results of several different levels of theory and basis sets.[2][13][14][15] For example, the G4 (Gaussian-4) theory involves a series of calculations to approximate a high-level energy, including geometry optimization at the B3LYP/6-31G(2df,p) level, followed by single-point energy calculations with larger basis sets and higher levels of electron correlation (e.g., CCSD(T)). Empirical corrections are then added to account for remaining deficiencies. These methods are widely used to calculate accurate enthalpies of formation for molecules where experimental data is unavailable or uncertain.
- Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level composite methods and are often used for larger molecules.[16][17] Functionals such as B3LYP are commonly used for geometry optimizations and frequency calculations, which are then often used as a starting point for more accurate single-point energy calculations in composite methods. While generally less accurate for absolute thermochemistry than composite methods, DFT can provide valuable insights into reaction mechanisms and relative energies.

Conformational Isomerism and Decomposition Pathways

The gas-phase chemistry of **nitrosoethane** is characterized by the equilibrium between its conformers and its propensity for unimolecular decomposition upon thermal or photochemical activation.

Rotational Isomerism

As determined by microwave spectroscopy, gaseous **nitrosoethane** exists as an equilibrium mixture of cis and gauche conformers. The cis form, with a planar heavy-atom skeleton, is the more stable of the two.[1]



[Click to download full resolution via product page](#)

Figure 1: Conformational equilibrium of **nitrosoethane** in the gas phase.[1]

Primary Decomposition Pathway

Consistent with the low C-N bond dissociation energy for nitrosoalkanes, the primary thermal and photochemical decomposition pathway for **nitrosoethane** is the homolytic cleavage of the C-N bond.[5] This reaction produces an ethyl radical ($\text{C}_2\text{H}_5\bullet$) and a nitric oxide radical ($\bullet\text{NO}$). This is analogous to the well-studied decomposition of nitromethane, which primarily proceeds via C-N bond fission to yield a methyl radical and nitrogen dioxide.[18][19][20]

[Click to download full resolution via product page](#)

Figure 2: Primary unimolecular decomposition of **nitrosoethane**.[5][18]

Conclusion

The gas-phase thermochemistry of **nitrosoethane** is characterized by a calculated enthalpy of formation of approximately -47 kJ/mol for its most stable cis conformer. Its reactivity is dominated by a relatively weak C-N bond, with a bond dissociation energy in the range of 130-170 kJ/mol, leading to the formation of ethyl and nitric oxide radicals upon thermal or photochemical activation. While direct experimental thermochemical data for gas-phase **nitrosoethane** are sparse, a consistent picture emerges from high-level computational studies and experimental data on analogous C-nitroso compounds. This guide provides a foundational dataset and methodological context for researchers working with **nitrosoethane** and related compounds in fields ranging from atmospheric chemistry to drug metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microwave spectrum and rotational isomerism of gaseous nitrosoethane, CH₃CH₂NO - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. C₂H₅NO Isomers: From Acetamide to 1,2-Oxazetidine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Nitroso - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. The C–N bond dissociation energy in nitrosyl cyanide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Microwave spectrum and rotational isomerism of gaseous nitrosoethane, CH₃CH₂NO - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Microwave spectrum, structure, dipole moment and centrifugal distortion of nitrosomethane. Dipole moment of acetaldehyde - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. The mass spectrometry of nitrate esters and related compounds. Part II - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ricerca.sns.it [ricerca.sns.it]
- 14. researchgate.net [researchgate.net]
- 15. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unifying thermochemistry concepts in computational heterogeneous catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 19. Thermal Decomposition of Nitromethane and Reaction between CH₃ and NO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Gas-Phase Thermochemistry of Nitrosoethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204541#gas-phase-thermochemistry-of-nitrosoethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com